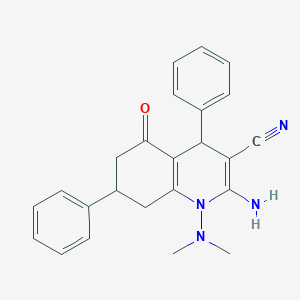
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BDBM 1973, is a potential drug molecule that has been the focus of extensive research in recent years. This molecule belongs to the class of quinolinecarboxamide derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The exact mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells. 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has also been shown to induce DNA damage in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has been found to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 is its high potency against cancer cells. It has also been found to have a low toxicity profile, which makes it a safe candidate for further research. However, the synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 is complex and requires specialized equipment, which could limit its availability for research purposes.
Future Directions
There are several future directions for the research of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973. One potential area of research is the development of more efficient synthesis methods for this molecule, which could increase its availability for research purposes. Another area of research is the investigation of the mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 in more detail, which could provide valuable insights into the development of new anti-cancer drugs. Additionally, further studies are needed to evaluate the efficacy of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 in animal models and eventually in clinical trials.
Synthesis Methods
The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 involves the reaction of 2-fluoroaniline with 1,3-benzodioxole-5-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in the presence of a base to produce 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973.
Scientific Research Applications
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer.
properties
Product Name |
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molecular Formula |
C24H21FN2O4 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H21FN2O4/c1-13-21(24(29)27-16-6-3-2-5-15(16)25)22(23-17(26-13)7-4-8-18(23)28)14-9-10-19-20(11-14)31-12-30-19/h2-3,5-6,9-11,22,26H,4,7-8,12H2,1H3,(H,27,29) |
InChI Key |
JUFSVVKMJFCWTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5F |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)







![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)